2-(4-Aminophenyl)-2-hydroxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSMLNQLMZMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13104-66-0 | |
| Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Aminophenyl 2 Hydroxyacetic Acid
Chemical Synthesis Approaches
Traditional and modern chemical methods offer versatile routes to 2-(4-aminophenyl)-2-hydroxyacetic acid, with recent advancements focusing on enantioselective and metal-catalyzed processes.
The chemical synthesis of this compound can be approached through several established pathways, often starting from readily available precursors. One common strategy involves a variation of the Strecker synthesis, where 4-aminobenzaldehyde (B1209532) is reacted with a cyanide source, such as potassium cyanide, to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-hydroxy acid.
Another prominent route is the nucleophilic addition of an organometallic reagent to a glyoxylic acid derivative. For instance, a protected 4-aminophenyl organometallic species can be added to an ester of glyoxylic acid to form the carbon skeleton of the target molecule. The final product is then obtained after deprotection and hydrolysis steps. These classical approaches, while effective for producing the racemic mixture, often require harsh conditions and multi-step procedures.
| Starting Material | Key Reagents | Intermediate | Description |
|---|---|---|---|
| 4-Aminobenzaldehyde | Potassium Cyanide (KCN), Acid/Base | 4-Aminomandelonitrile | A cyanohydrin formation reaction followed by hydrolysis of the nitrile group to a carboxylic acid. |
| Protected 4-Bromoaniline | Organolithium reagent, Glyoxylic acid ester | Protected α-hydroxy ester | Formation of an organometallic reagent which then undergoes nucleophilic addition to an electrophilic carbonyl carbon. |
| 4-Aminoacetophenone | Oxidizing agents (e.g., SeO₂) | 4-Aminophenylglyoxal | Oxidation of the methyl ketone to an α-ketoaldehyde, which can then be selectively reduced or rearranged to the α-hydroxy acid. |
Achieving high enantiomeric purity is crucial for the application of this compound in pharmaceuticals and other specialized fields. Stereoselective chemical synthesis aims to produce a single enantiomer (either R or S) in high excess. This can be accomplished through several strategies:
Chiral Resolution: This classical method involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Asymmetric Catalysis: Modern approaches utilize chiral catalysts to direct the reaction towards the formation of a specific enantiomer. For example, the asymmetric hydrogenation of a corresponding α-keto acid using a chiral metal-phosphine complex can yield the desired α-hydroxy acid with high enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, palladium-catalyzed alkylation of lactic acid has been demonstrated with the assistance of an 8-aminoquinoline (B160924) auxiliary to produce various chiral α-hydroxy acids. nih.gov
The use of transition metals to catalyze organic reactions represents a major advancement in chemical synthesis. These methods often offer high efficiency and selectivity under mild conditions. While specific examples for the direct synthesis of this compound are not extensively documented, general principles from related syntheses are applicable. Palladium, iridium, and copper catalysts have been successfully employed for the synthesis of other α-hydroxy acids. nih.govnih.govresearchgate.net
Key strategies include:
C-H Activation: A transition metal catalyst can activate a C-H bond on a precursor molecule, allowing for the direct introduction of a hydroxyl or carboxyl group.
Dehydrogenative Coupling: An iridium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with various alcohols has been shown to produce α-hydroxy acids, demonstrating a sustainable approach to forming these structures. nih.gov
Nitrile Hydration: Metal complexes can catalyze the hydration of α-hydroxynitriles to form α-hydroxyamides, which can then be hydrolyzed to the corresponding acids. researchgate.net
Performing these reactions in aqueous media is a key goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents.
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity and efficiency under mild, environmentally friendly conditions. This approach is particularly powerful for producing enantiomerically pure compounds.
Enzyme cascades involve the use of multiple enzymes in a single reaction vessel to perform a series of sequential transformations. nih.gov This "one-pot" approach is highly efficient as it avoids the need to isolate and purify intermediates, saving time, resources, and reducing waste.
A potential bienzymatic cascade for the synthesis of (S)-2-(4-aminophenyl)-2-hydroxyacetic acid could start from 4-aminobenzaldehyde. researchgate.net
An (S)-specific hydroxynitrile lyase (HNL) catalyzes the enantioselective addition of hydrogen cyanide to the aldehyde, forming (S)-4-aminomandelonitrile.
A non-selective nitrilase then hydrolyzes the nitrile group of the intermediate cyanohydrin to a carboxylic acid, yielding the final product with high enantiomeric excess (>99% ee). researchgate.net
This method leverages the high stereoselectivity of the HNL enzyme to set the chiral center, providing a direct route to the enantiopure product. researchgate.netresearchgate.net
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Hydroxynitrile Lyase (HNL) | 4-Aminobenzaldehyde + HCN | (S)-4-Aminomandelonitrile | Catalyzes the enantioselective C-C bond formation to create the chiral center. |
| 2 | Nitrilase | (S)-4-Aminomandelonitrile | (S)-2-(4-Aminophenyl)-2-hydroxyacetic acid | Hydrolyzes the nitrile group to the final carboxylic acid. |
The "hydantoinase process" is a well-established and powerful industrial method for producing optically pure D- or L-amino acids. nih.gov This process is a classic example of dynamic kinetic resolution, where a racemic starting material is completely converted into a single enantiomeric product, allowing for a theoretical yield of 100%. researchgate.net The synthesis of a D-amino acid like D-2-(4-aminophenyl)-2-hydroxyacetic acid would involve a three-enzyme cascade. mdpi.comresearchgate.net
The process begins with a chemically synthesized racemic 5-(4-aminophenyl)hydantoin.
A D-specific hydantoinase selectively hydrolyzes the D-enantiomer of the hydantoin (B18101) to N-carbamoyl-D-2-(4-aminophenyl)-2-hydroxyacetic acid. nih.gov
The remaining L-hydantoin, which is not a substrate for the D-hydantoinase, is converted back to the D-enantiomer by a hydantoin racemase . This step ensures that the entire supply of the starting material can be channeled towards the desired product.
Finally, a D-specific N-carbamoylase hydrolyzes the N-carbamoyl intermediate to yield the free D-amino acid. mdpi.com
This multi-enzyme system is highly efficient and has been successfully applied to the large-scale production of various non-natural D-amino acids for the pharmaceutical industry. nih.govmdpi.com
| Enzyme | EC Number | Role in the Cascade | Substrate | Product |
|---|---|---|---|---|
| Hydantoin Racemase | EC 5.1.99.5 | Racemization | L-5-(4-Aminophenyl)hydantoin | D-5-(4-Aminophenyl)hydantoin |
| D-Hydantoinase | EC 3.5.2.2 | Stereoselective Ring Opening | D-5-(4-Aminophenyl)hydantoin | N-Carbamoyl-D-amino acid |
| D-N-Carbamoylase | EC 3.5.1.77 | Hydrolysis | N-Carbamoyl-D-amino acid | D-2-(4-Aminophenyl)-2-hydroxyacetic acid |
Green Chemistry Principles in Synthesis
Solvent-Free and Aqueous Medium Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Green chemistry encourages the use of safer alternatives, with a particular emphasis on solvent-free reactions and the use of water as a reaction medium.
Aqueous Medium Reactions:
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. In the context of synthesizing mandelic acid derivatives, biocatalytic and enzymatic methods have shown significant promise in aqueous environments. mdpi.comnih.govresearchgate.net These approaches utilize enzymes such as nitrilases, lipases, esterases, and dehydrogenases to catalyze specific reactions with high selectivity and efficiency under mild, aqueous conditions. researchgate.net
For instance, the enzymatic hydrolysis of mandelonitrile (B1675950) and its derivatives to produce the corresponding mandelic acids is a well-established method that proceeds effectively in water. researchgate.net Specifically, hydroxymandelate synthases have been engineered for the biosynthesis of mandelic acid and 4-hydroxymandelic acid in aqueous fermentation processes using microorganisms like Saccharomyces cerevisiae. nih.govresearchgate.net While direct studies on the enzymatic synthesis of this compound in aqueous media are not extensively documented in the reviewed literature, the successful application of these methods to structurally similar compounds suggests a strong potential for their adaptation. The use of biocatalysts in aqueous media not only aligns with green chemistry principles but also offers the potential for high enantioselectivity, which is crucial for the synthesis of chiral molecules. mdpi.com
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions represent another important strategy in green synthesis. By eliminating the solvent altogether, this approach can lead to significant reductions in waste, easier product separation, and potentially enhanced reaction rates. While specific examples of solvent-free synthesis for this compound are not prominent in the available research, the broader application of this methodology in organic synthesis is well-documented. For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, often with the aid of a catalyst. The development of a solvent-free method for the synthesis of this compound would be a significant advancement in its green production.
The table below summarizes the advantages of employing aqueous and solvent-free reaction conditions in chemical syntheses.
| Reaction Condition | Advantages |
| Aqueous Medium | Non-toxic, non-flammable, abundant solvent; mild reaction conditions; high selectivity and efficiency with biocatalysts. |
| Solvent-Free | Reduced waste, simplified product purification, potential for increased reaction rates, lower energy consumption. |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of Formation Reactions
The formation of α-hydroxy-α-aryl-acetic acids often involves the reaction of an aromatic aldehyde with a cyanide source, followed by hydrolysis. A plausible pathway for the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid could be analogous to the Strecker synthesis of amino acids or the synthesis of mandelic acid.
A probable synthetic route starts with 4-aminobenzaldehyde (B1209532). The reaction would proceed through the formation of a cyanohydrin intermediate, which is then hydrolyzed to the final α-hydroxy acid product.
In a proposed mechanism analogous to cyanohydrin formation, the key intermediate would be 2-(4-aminophenyl)-2-hydroxyacetonitrile. This intermediate is formed by the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-aminobenzaldehyde.
The general steps for this proposed mechanism are:
Protonation of the carbonyl oxygen of 4-aminobenzaldehyde, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the cyanide ion (from a source like HCN or NaCN) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Protonation of the alkoxide to form the cyanohydrin, 2-(4-aminophenyl)-2-hydroxyacetonitrile.
Hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid functionality, thus forming the final product, this compound.
A variation of this, resembling the Strecker synthesis, would involve the reaction of 4-aminobenzaldehyde with ammonia (B1221849) and hydrogen cyanide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This would initially form an α-aminonitrile, which could then be hydrolyzed to the corresponding amino acid. However, for the synthesis of the target α-hydroxy acid, the direct cyanohydrin route is more probable.
Table 1: Plausible Intermediates in the Formation of this compound
| Intermediate Name | Chemical Formula | Role in Reaction |
| 4-Aminobenzaldehyde | C₇H₇NO | Starting material |
| Cyanide Ion | CN⁻ | Nucleophile |
| 2-(4-Aminophenyl)-2-hydroxyacetonitrile | C₈H₈N₂O | Key cyanohydrin intermediate |
Catalytic Pathway Analysis
The synthesis of α-hydroxy acids can be catalyzed by acids or bases. In the context of forming this compound, both acid and base catalysis would play a role in the formation and hydrolysis of the cyanohydrin intermediate.
Acid Catalysis: An acid catalyst would protonate the carbonyl oxygen of 4-aminobenzaldehyde, activating it for nucleophilic attack by the cyanide ion. organic-chemistry.org The acid would also be crucial for the subsequent hydrolysis of the nitrile group of the cyanohydrin intermediate.
Base Catalysis: A base can be used to deprotonate hydrogen cyanide, generating the cyanide nucleophile. Base-catalyzed hydrolysis of the resulting nitrile is also a common method.
In recent years, enzymatic and organocatalytic methods have gained prominence for the asymmetric synthesis of related compounds like mandelic acid. unisa.itresearchgate.net Chiral catalysts can be employed to produce enantiomerically pure α-hydroxy acids. While no specific enzymatic or organocatalytic routes for this compound have been detailed in the literature, it is plausible that such methods could be developed, potentially using a hydrolase or a nitrilase for the enantioselective hydrolysis of the cyanohydrin intermediate.
Reaction Mechanisms of Derivatives and Analogues
The reactivity of this compound is characterized by its three functional groups: the aromatic amino group, the hydroxyl group, and the carboxylic acid group. Reactions of its derivatives and analogues would involve transformations of these functional groups.
N-Alkylation/N-Acylation: The amino group can undergo standard reactions such as alkylation or acylation to produce a variety of N-substituted derivatives.
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol under acidic conditions.
Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding an α-keto acid.
The synthesis of analogues could involve starting with different substituted benzaldehydes. For instance, using a different aminobenzaldehyde isomer (e.g., 2-aminobenzaldehyde (B1207257) or 3-aminobenzaldehyde) would yield the corresponding isomeric products.
Kinetic Studies in Reaction Optimization
While specific kinetic data for the synthesis of this compound is not available, general principles from studies of similar reactions can be applied for optimization.
Kinetic studies for analogous reactions, such as the formation of mandelic acid, focus on several key parameters to maximize yield and reaction rate:
Concentration of Reactants: The rate of cyanohydrin formation is dependent on the concentrations of the aldehyde and the cyanide source.
Temperature: Temperature will affect the rate of both the cyanohydrin formation and its subsequent hydrolysis. An optimal temperature would balance reaction speed with the stability of reactants and intermediates.
pH: The pH of the reaction medium is critical. For cyanohydrin formation, a slightly acidic to neutral pH is often optimal to have a sufficient concentration of both the activated aldehyde and the free cyanide nucleophile. For the hydrolysis of the nitrile, strongly acidic or basic conditions are typically required.
Catalyst Loading: In catalyzed reactions, the concentration of the acid, base, or enzyme catalyst will directly influence the reaction rate.
Table 2: Key Parameters for Reaction Optimization
| Parameter | Effect on Reaction | General Optimization Strategy |
| Reactant Concentration | Affects reaction rate and equilibrium position. | Optimize stoichiometry to maximize conversion of the limiting reagent. |
| Temperature | Influences reaction rate and selectivity. | Identify an optimal temperature that balances rate and minimizes side reactions. |
| pH | Affects the activation of reactants and catalyst activity. | Control pH to optimize the rates of cyanohydrin formation and nitrile hydrolysis. |
| Catalyst Concentration | Directly impacts the rate of catalyzed steps. | Use the minimum amount of catalyst required for an efficient reaction to minimize cost and downstream purification. |
By analogy with kinetic studies of other α-hydroxy acid syntheses, it can be inferred that a careful optimization of these parameters would be crucial for developing an efficient process for the production of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. However, no specific studies applying these methods to 2-(4-Aminophenyl)-2-hydroxyacetic acid were identified.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and other electronic properties. Despite the wide application of DFT in chemical research, no published studies were found that specifically detail the application of DFT methods to analyze this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A literature search did not yield any specific FMO analysis or data on the HOMO-LUMO gap for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. There are no available research articles or data that present an MEP map or related analysis for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules. No studies detailing MD simulations performed on this compound were found in the scientific literature.
Conformational Analysis and Stereochemical Predictions
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is critical for understanding the molecule's structure, stability, and biological activity. A search for theoretical studies on the conformational analysis or stereochemical predictions for this compound did not return any specific findings.
Advanced Analytical Characterization Techniques in Research
Chromatographic Separations
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of "2-(4-Aminophenyl)-2-hydroxyacetic acid" from complex matrices such as reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". Given the compound's polarity, attributed to its amino, hydroxyl, and carboxylic acid functional groups, reversed-phase HPLC is a highly effective analytical approach.
Stationary Phase: A C18 column is a common choice for the stationary phase, providing a non-polar surface that interacts with the aromatic phenyl ring of the analyte.
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it governs the ionization state of the amino and carboxylic acid moieties, thereby influencing the compound's retention time on the column.
Detection: A UV-Visible detector is well-suited for this compound due to the presence of the phenyl ring, which acts as a chromophore and absorbs UV light. The detection wavelength is usually set at the compound's maximum absorbance for optimal sensitivity.
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation, which are consequences of its polar functional groups. To overcome these limitations, derivatization is required to convert the analyte into a more volatile and thermally stable form. A common derivatization strategy is silylation, where the active hydrogen atoms in the hydroxyl, carboxylic acid, and amino groups are replaced by trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the resulting TMS-ether-ester-amine can be readily separated on a non-polar or semi-polar capillary GC column and subsequently detected by a mass spectrometer. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, enabling its unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This method is exceptionally well-suited for the direct analysis of "this compound" without the need for derivatization.
An electrospray ionization (ESI) source is commonly employed to generate gas-phase ions of the analyte. The compound can be detected as a protonated molecule, [M+H]⁺, in the positive ion mode or as a deprotonated molecule, [M-H]⁻, in the negative ion mode, depending on the mobile phase conditions. For enhanced selectivity and structural confirmation, tandem mass spectrometry (LC-MS/MS) can be utilized to monitor specific fragmentation pathways of the parent ion.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06552 | 133.5 |
| [M+Na]⁺ | 190.04746 | 140.2 |
| [M-H]⁻ | 166.05096 | 134.3 |
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural elucidation of "this compound," providing detailed insights into its molecular architecture and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural determination of "this compound" in solution.
¹H NMR: The proton NMR spectrum reveals the electronic environment of each proton in the molecule. The aromatic protons on the phenyl ring would typically exhibit a distinct splitting pattern in the downfield region of the spectrum (approximately 6.5-8.0 ppm). The methine proton (-CH(OH)-) would likely appear as a singlet, while the chemical shifts of the protons associated with the amino and hydroxyl groups can be variable and are often influenced by the choice of solvent and the concentration of the sample.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around 170-180 ppm). The aromatic carbons would produce signals in the 110-150 ppm range, and the aliphatic carbon bearing the hydroxyl group would typically appear in the 60-80 ppm region.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the various functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by specific absorption bands corresponding to its functional groups:
A broad O-H stretching band from the hydroxyl and carboxylic acid groups, typically observed in the 3500-2500 cm⁻¹ region.
Two distinct N-H stretching peaks for the primary amine, usually found between 3400 and 3300 cm⁻¹.
A strong and sharp C=O stretching absorption for the carboxylic acid, appearing around 1700-1725 cm⁻¹.
C=C stretching vibrations from the aromatic ring, which give rise to peaks in the 1600-1450 cm⁻¹ range.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid & Alcohol) | 3500 - 2500 (broad) |
| N-H (Primary Amine) | 3400 - 3300 (two sharp peaks) |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=C (Aromatic) | 1600 - 1450 |
UV-Visible Spectroscopy: The UV-Visible spectrum of a compound is determined by its electronic structure. The presence of the aminophenyl moiety, a potent chromophore, in "this compound" would lead to strong absorption in the UV region. The spectrum would likely display a primary absorption band corresponding to a π → π* electronic transition, which is characteristic of aniline (B41778) and its derivatives. The precise wavelength of maximum absorbance (λmax) would be dependent on the solvent used for the analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₉NO₃, Monoisotopic Mass: 167.05824 Da), MS provides critical information on its molecular weight and elemental composition. uni.lunih.gov In typical analyses, the molecule is first ionized, and the resulting molecular ion and its fragment ions are detected.
Soft ionization techniques like electrospray ionization (ESI) are commonly employed to generate ions of the intact molecule with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. High-resolution mass spectrometry can provide the exact mass of these ions, allowing for the confirmation of the molecular formula. Predicted data for various adducts of this compound highlight the expected m/z values in high-resolution mass spectrometry experiments. uni.lu For instance, the protonated molecule ([M+H]⁺) would have a predicted m/z of 168.06552, while the deprotonated molecule ([M-H]⁻) would be observed at an m/z of 166.05096. uni.lu
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06552 | 133.5 |
| [M-H]⁻ | 166.05096 | 134.3 |
| [M+Na]⁺ | 190.04746 | 140.2 |
| [M+NH₄]⁺ | 185.09206 | 151.9 |
| [M+H-H₂O]⁺ | 150.05550 | 128.1 |
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing insights into the compound's structure. The fragmentation pattern is characteristic of the molecule's functional groups. For this compound, fragmentation is expected to occur at the bonds adjacent to the carboxyl, hydroxyl, and amino groups. Common fragmentation pathways for related carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgnih.gov Specifically, cleavage of the C-C bond next to the carboxyl group can result in the loss of the COOH group (a loss of 45 Da). libretexts.org The presence of the aromatic amine can also direct fragmentation through alpha-cleavage. libretexts.org The analysis of these fragmentation patterns is essential for the structural confirmation of the compound and for distinguishing it from isomers.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly useful for charged molecules like this compound, which possesses both an acidic carboxylic group and a basic amino group, making it amphoteric.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes narrow-bore fused-silica capillaries. Its high efficiency and low sample consumption make it a valuable tool for the analysis of chiral compounds. nih.gov For this compound, which is a chiral molecule, CE is particularly well-suited for enantioseparation—the separation of its (R) and (S) enantiomers. achemblock.com
Direct enantioseparation by CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different formation constants and/or electrophoretic mobilities, which enables their separation. mdpi.com
For the separation of mandelic acid and its derivatives, various chiral selectors have been successfully employed. researchgate.netnih.gov These include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with aromatic compounds. mdpi.com
Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) and teicoplanin have proven effective as chiral selectors for a wide range of acidic compounds, including N-derivatized amino acids and α-hydroxy acids. nih.govresearchgate.net
The separation is optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov
| Chiral Selector | Typical BGE Component | Typical pH Range | Analyte Class |
|---|---|---|---|
| Vancomycin | Phosphate or Benzoic acid/L-histidine | 4.0 - 7.0 | Aromatic α-hydroxy acids |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Phosphate buffer | Acidic to Neutral | Mandelic acid derivatives |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Phosphate buffer | Acidic to Neutral | Mandelic acid derivatives |
| Ristocetin A | Ammonium acetate | ~5.0 | α-hydroxy acids |
Advanced Structural Elucidation (e.g., X-ray Crystallography)
While spectroscopic and spectrometric methods provide valuable data on connectivity and molecular formula, X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute configuration of chiral centers.
As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related mandelic acid derivatives provides significant insight into the expected structural features. For example, the crystal structure of (R)-O-acetylmandelic acid has been characterized, revealing details of its molecular conformation and supramolecular assembly. nih.gov
In such structures, intermolecular interactions, particularly hydrogen bonding, play a critical role in defining the crystal packing. For this compound, the carboxylic acid, hydroxyl, and amino groups are all capable of participating in extensive hydrogen-bonding networks. It is expected that the carboxylic acid groups would form dimers or chains, while the hydroxyl and amino groups would engage in further hydrogen bonds, creating a stable, three-dimensional lattice. nih.gov The determination of its crystal structure would provide definitive proof of its solid-state conformation and the specific intermolecular interactions that govern its physical properties.
Synthesis and Investigation of 2 4 Aminophenyl 2 Hydroxyacetic Acid Derivatives
Design Principles for Novel Analogues
The design of new analogues of 2-(4-Aminophenyl)-2-hydroxyacetic acid is rooted in fundamental medicinal chemistry strategies aimed at modulating physicochemical properties, biological activity, and metabolic stability. nih.govhilarispublisher.com Key approaches include structure-activity relationship (SAR) studies, bioisosteric replacement, and structural simplification or rigidification. nih.govmdpi.commdpi.com
Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the three primary functional groups to understand their contribution to a desired effect. drugdesign.orgnih.gov
The α-Hydroxyl (-OH): This group is a key hydrogen bond donor and acceptor. Esterification or etherification can alter lipophilicity and metabolic stability. Its presence is crucial for the molecule's chirality.
The Carboxylic Acid (-COOH): This acidic group is often involved in interactions with biological targets. It can be converted to esters, amides, or hydroxamic acids to modify acidity, polarity, and cell permeability. hilarispublisher.com
Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar steric and electronic properties but may offer improved metabolic stability or pharmacokinetic profiles. drughunter.comnih.gov For instance, the carboxylic acid moiety could be replaced with bioisosteres like tetrazole or 5-oxo-1,2,4-oxadiazole to maintain acidic character while potentially improving oral bioavailability. drughunter.comnih.gov Similarly, amide bioisosteres can be introduced to enhance metabolic stability. drughunter.com
Structural Modification:
Simplification/Fragmentation: Breaking down the molecule into smaller fragments can help identify the minimal structural components required for activity. mdpi.com
Rigidification: Introducing cyclic constraints, such as incorporating the scaffold into a heterocyclic ring, can reduce the number of rotatable bonds. This can lock the molecule into a more bioactive conformation, potentially increasing selectivity and potency. mdpi.com
The following table summarizes key design principles for creating novel analogues.
| Design Principle | Target Functional Group | Potential Modification | Desired Outcome |
| SAR Exploration | Aromatic Amine | Acylation, Sulfonylation | Modulate hydrogen bonding, alter pKa |
| α-Hydroxyl | Etherification, Esterification | Increase lipophilicity, block metabolism | |
| Carboxylic Acid | Amidation, Esterification | Improve cell permeability, alter solubility | |
| Bioisosteric Replacement | Carboxylic Acid | Replacement with Tetrazole | Maintain acidic properties, improve pharmacokinetics |
| Structural Modification | Entire Scaffold | Incorporation into a ring system | Increase rigidity, enhance target selectivity |
Synthetic Strategies for Derivative Formation
The synthesis of derivatives from this compound leverages a wide array of established organic reactions targeting its distinct functional groups.
The reactivity of the amine, hydroxyl, and carboxyl groups allows for straightforward derivatization.
Carboxylic Acid Modifications: The carboxylic acid is readily converted into esters and amides. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification). libretexts.org Amide formation is typically accomplished by first activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents) followed by reaction with a primary or secondary amine. researchgate.net Hydroxamic acid derivatives can also be synthesized from the carboxylic acid using reagents like hydroxylamine. organic-chemistry.org
Amino Group Modifications: The primary aromatic amine can be acylated using acid chlorides or anhydrides to form amides. libretexts.org It can also serve as a nucleophile in reactions to form sulfonamides or undergo reductive amination.
Hydroxyl Group Modifications: The secondary hydroxyl group can be converted to ethers or esters through reactions with alkyl halides or acylating agents, respectively. These reactions often require prior protection of the more reactive amine and carboxyl groups.
The table below outlines common derivatization reactions for the parent compound.
| Functional Group | Reagent/Condition | Derivative Formed |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Amine, Coupling Agent | Amide | |
| Hydroxylamine, Coupling Agent | Hydroxamic Acid | |
| Aromatic Amine | Acyl Chloride, Base | Amide |
| Sulfonyl Chloride, Base | Sulfonamide | |
| α-Hydroxyl | Alkyl Halide, Base | Ether |
The bifunctional nature of this compound and its derivatives makes it a valuable precursor for synthesizing novel heterocyclic systems. The aromatic amine is a particularly useful handle for constructing fused or appended rings.
For example, the amino group can be diazotized and subsequently displaced to introduce other functionalities, or it can act as a nucleophile in cyclization reactions. One established strategy involves reacting an aminophenyl precursor with other reagents to form rings like pyridazines or pyridines. nih.gov Another approach is the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and a carboxylic acid derivative, suggesting that the 2-(4-aminophenyl) moiety can be incorporated into such heterocyclic structures. The amino group can also be converted to an azide, which is a versatile functional group for constructing various heterocycles through cycloaddition or intramolecular amination reactions. mdpi.com
Stereochemical Aspects in Derivative Synthesis
The α-carbon of this compound is a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-2-(4-Aminophenyl)-2-hydroxyacetic acid. The stereochemistry at this center is often critical for biological activity, making stereoselective synthesis a crucial consideration.
Strategies for controlling stereochemistry include:
Asymmetric Synthesis: This involves building the chiral center with a preference for one enantiomer. Methods for the asymmetric synthesis of mandelic acid derivatives, which are structurally analogous, are well-developed. These include organocatalytic approaches, such as asymmetric epoxidation followed by ring-opening, and the use of chiral metal complexes. researchgate.net Chiral ligands derived from enantiopure mandelic acid itself have been used to catalyze asymmetric reactions, highlighting the utility of this structural motif in stereocontrolled synthesis. researchgate.net
Chiral Resolution: Racemic mixtures of the compound or its derivatives can be separated into individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation via crystallization. nih.gov
Enzymatic Methods: Biocatalysis offers a green and highly selective route to enantiopure α-hydroxy acids. Enzymes like nitrilases or oxidoreductases can convert prochiral substrates into a single enantiomer of the desired product with high enantiomeric excess. nih.govnih.govmpg.de
Use of Chiral Pool: Synthesis can begin with a readily available, enantiopure starting material. For instance, chiral amino acids can serve as precursors to build the desired stereocenter. researchgate.netresearchgate.net
The choice of method depends on the specific derivative being synthesized and the desired level of enantiomeric purity. Maintaining stereochemical integrity throughout a synthetic sequence is paramount, as racemization can occur under harsh reaction conditions. organic-chemistry.org
Applications in Materials Science and Supramolecular Chemistry
Role as Building Blocks in Advanced Materials
The multifunctionality inherent in the structure of 2-(4-Aminophenyl)-2-hydroxyacetic acid makes it a valuable building block for creating complex molecular architectures and functional materials.
In organic synthesis, molecules like hydroxy-carboxylic acids are of particular interest for their utility as versatile scaffolds and starting materials. biosynth.comresearchgate.net The presence of three distinct reactive sites—the amino, hydroxyl, and carboxyl groups—on a single chiral backbone allows for selective and sequential chemical transformations. This enables the synthesis of a wide array of more complex molecules and natural product analogs. mdpi.com
The different functional groups can be targeted by specific reagents to build molecular complexity:
The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents or its conversion into other functional groups.
The carboxylic acid is amenable to esterification, amidation (including peptide coupling), and reduction, providing pathways to form polyesters, polyamides, or alcohol derivatives.
The hydroxyl group can be involved in etherification, esterification, or oxidation reactions, further expanding the synthetic possibilities.
The strategic manipulation of these groups makes this compound a promising precursor for the development of novel compounds in fields such as medicinal chemistry and materials science.
| Functional Group | Potential Synthetic Transformations | Resulting Structure/Linkage |
|---|---|---|
| Amino (-NH₂) | Acylation, Alkylation, Diazotization | Amide, Secondary/Tertiary Amine, Diazonium Salt |
| Carboxylic Acid (-COOH) | Esterification, Amidation | Ester, Amide |
| Hydroxyl (-OH) | Etherification, Esterification | Ether, Ester |
The bifunctional nature of this compound, containing both an amine and a carboxylic acid group, renders it a suitable monomer for step-growth polymerization. These two groups can react intermolecularly to form polyamide chains, analogous to the synthesis of nylon from diamines and diacids. The resulting polymers would feature repeating units linked by amide bonds, with the hydroxyl group and the phenyl ring as pendant groups along the polymer backbone.
These pendant groups can impart specific functionalities to the final material:
Hydroxyl Groups: Can increase hydrophilicity and provide sites for post-polymerization modification or cross-linking.
Phenyl Rings: Can enhance thermal stability and mechanical strength through π-π stacking interactions between polymer chains.
By carefully selecting co-monomers or modifying the polymerization conditions, a variety of functional polymers such as polyamides, polyesters (by involving the hydroxyl group), and poly(ester-amide)s can be designed. These materials could find applications in areas requiring biocompatibility, specific thermal properties, or tailored chemical resistance.
Supramolecular Interactions and Assemblies
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov The functional groups on this compound are adept at forming such interactions, enabling its participation in complex molecular systems.
In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent forces. researchgate.net While this compound is too small to act as a host, it is an ideal candidate to function as a guest. Its aromatic ring provides a hydrophobic component that can fit within the cavities of common host macrocycles like cyclodextrins, cucurbit[n]urils, and pillar[n]arenes. scispace.comaalto.finih.gov
The binding is driven by a combination of forces:
Hydrophobic Interactions: The phenyl ring is encapsulated within the nonpolar cavity of the host, displacing water molecules. nih.gov
Hydrogen Bonding: The amino, hydroxyl, and carboxyl groups on the guest can form hydrogen bonds with polar functional groups on the rim of the host molecule. aalto.fi
Electrostatic Interactions: The potential for the amino and carboxyl groups to exist in charged states (e.g., -NH₃⁺ and -COO⁻) allows for strong ion-dipole or ionic interactions with appropriately functionalized hosts. scispace.com
This capacity for molecular recognition allows the compound to be selectively sequestered or transported by host molecules, a principle used in drug delivery and chemical sensing. nih.govnih.gov
| Potential Host Molecule | Primary Driving Force for Binding | Interacting Moiety on Guest |
|---|---|---|
| Cyclodextrins | Hydrophobic Effect | Phenyl Ring |
| Cucurbit[n]urils | Hydrophobic and Ion-Dipole Interactions | Phenyl Ring, Protonated Amino Group |
| Pillar[n]arenes | Hydrophobic and π-π Stacking | Phenyl Ring, Alkyl Chain (if modified) |
Hydrogen bonding is a critical directional force in supramolecular assembly. mdpi.com this compound is rich in both hydrogen bond donors and acceptors. nih.gov The -OH, -NH₂, and -COOH groups can all donate hydrogen atoms, while the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom, can act as acceptors. nih.gov
This multiplicity of sites allows for the formation of robust and predictable intermolecular connections known as supramolecular synthons. mdpi.com For instance, carboxylic acid groups commonly form strong head-to-head dimers, while amide-acid interactions are also well-established motifs in crystal engineering. mdpi.com These interactions can guide the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. ijcce.ac.ir Furthermore, the electron-rich aminophenyl group can potentially engage in charge-transfer interactions with electron-acceptor molecules, adding another layer of control over the assembly process.
As a non-natural α-amino acid derivative, this compound can leverage the principles of self-assembly observed in natural amino acids and peptides. nih.gov The combination of hydrogen bonding, π-π stacking from the phenyl rings, and potential ionic interactions between zwitterionic forms can drive the molecules to organize into well-defined nanostructures. nih.gov
By modifying the molecular structure, for instance by attaching aliphatic or other aromatic segments, the tendency for self-assembly can be enhanced, leading to the formation of soft materials like hydrogels or organogels. nih.gov These materials, composed of fibrous networks formed by the supramolecular polymerization of the building block, could exhibit stimuli-responsive behavior, changing their properties in response to triggers like pH, temperature, or light. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
